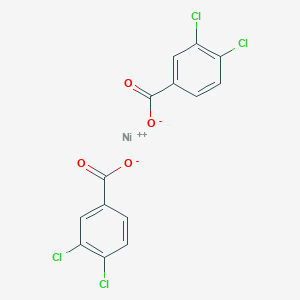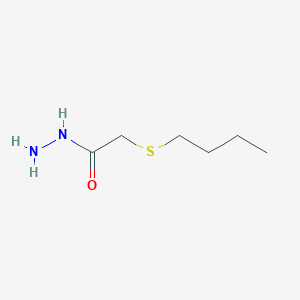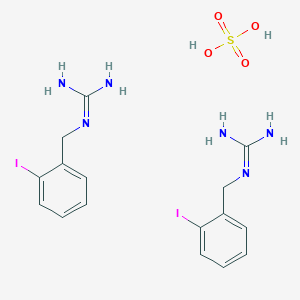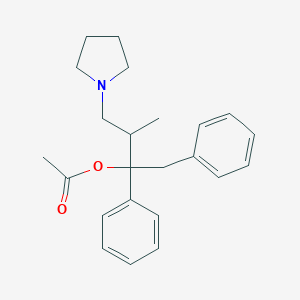
Pyrrolifene
Vue d'ensemble
Description
Pyrroliphene: is a pharmaceutical compound used primarily in the diagnosis and treatment of serotonin-related conditions such as depression, anxiety, obsessive-compulsive disorder, and autism . It is known for its ability to bind to the serotonin transporter gene, inhibiting serotonin reuptake and increasing serotonergic neurotransmission .
Préparation Méthodes
Voies de Synthèse et Conditions de Réaction: Pyrroliphene is synthesized through a series of chemical reactions involving the condensation of specific precursors. One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa .
Méthodes de Production Industrielle: Industrial production of pyrroliphene involves a continuous tube- or tube bundle reactor operated in the cycle gas method . The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrroliphene is synthesized through a series of chemical reactions involving the condensation of specific precursors. One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa .
Industrial Production Methods: Industrial production of pyrroliphene involves a continuous tube- or tube bundle reactor operated in the cycle gas method . The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Analyse Des Réactions Chimiques
Types de Réactions: Pyrroliphene undergoes various chemical reactions, including oxidation, reduction, and substitution .
Réactifs et Conditions Communes:
Réduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Produits Principaux: The major products formed from these reactions include various substituted pyrrolidines and pyrroles, depending on the specific reagents and conditions used .
Applications de la Recherche Scientifique
Pyrroliphene has a wide range of scientific research applications:
Chimie: It is used as a building block in the synthesis of complex organic molecules.
Industrie: Pyrroliphene is used in the production of various pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme d'Action
Pyrroliphene exerts its effects by binding to the serotonin transporter gene, inhibiting serotonin reuptake, and increasing serotonergic neurotransmission . This mechanism enhances the availability of serotonin in the synaptic cleft, leading to improved mood and reduced symptoms of depression and anxiety .
Applications De Recherche Scientifique
Pyrroliphene has a wide range of scientific research applications:
Mécanisme D'action
Pyrroliphene exerts its effects by binding to the serotonin transporter gene, inhibiting serotonin reuptake, and increasing serotonergic neurotransmission . This mechanism enhances the availability of serotonin in the synaptic cleft, leading to improved mood and reduced symptoms of depression and anxiety .
Comparaison Avec Des Composés Similaires
Composés Similaires:
Pyrrolidine: A cyclic secondary amine used in various chemical syntheses.
Pyrrolone: A five-membered heterocycle with significant pharmaceutical effects.
Pyrrolidinone: Another five-membered heterocycle known for its diverse biological activities.
Unicité de Pyrroliphene: Pyrroliphene is unique due to its specific binding to the serotonin transporter gene and its ability to inhibit serotonin reuptake . This makes it particularly effective in treating serotonin-related disorders compared to other similar compounds .
Propriétés
IUPAC Name |
(3-methyl-1,2-diphenyl-4-pyrrolidin-1-ylbutan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-19(18-24-15-9-10-16-24)23(26-20(2)25,22-13-7-4-8-14-22)17-21-11-5-3-6-12-21/h3-8,11-14,19H,9-10,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSOFSIDLMRECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935549 | |
| Record name | 3-Methyl-1,2-diphenyl-4-(pyrrolidin-1-yl)butan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15686-97-2 | |
| Record name | Pyrrolifene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1,2-diphenyl-4-(pyrrolidin-1-yl)butan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRROLIPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5Q0WA2589 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


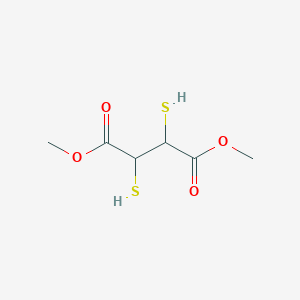
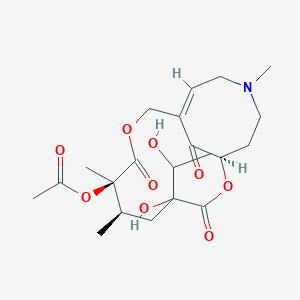
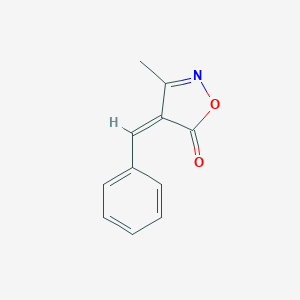
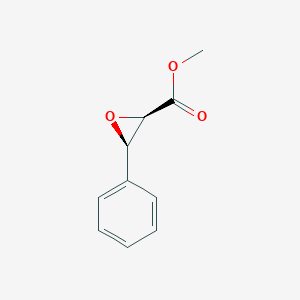

![Hydrogen dioxo[phosphato(3-)-o,o']uranate(1-)](/img/structure/B232006.png)

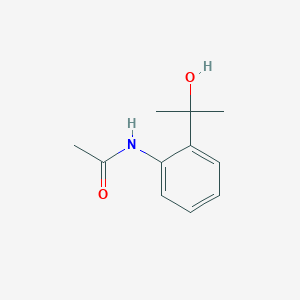
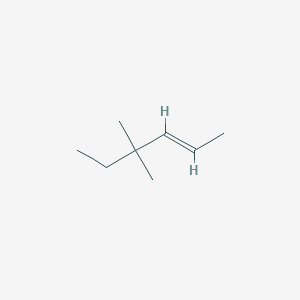
![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)
